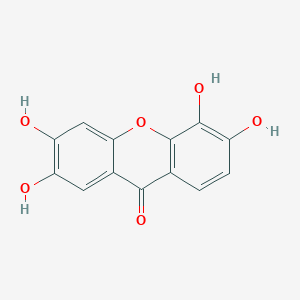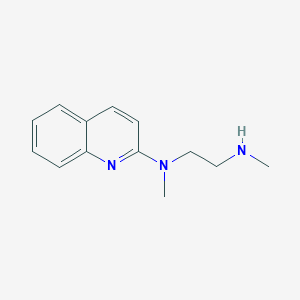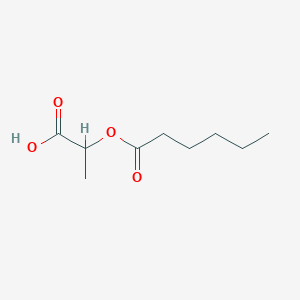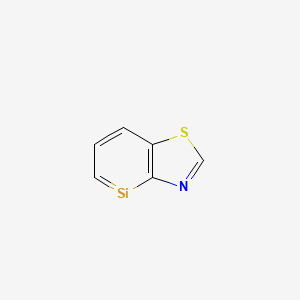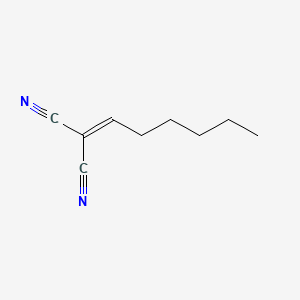![molecular formula C25H35NO B14269022 (E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine CAS No. 138313-26-5](/img/structure/B14269022.png)
(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine is an organic compound characterized by the presence of a dodecyloxy group attached to a phenyl ring, which is further connected to a phenylmethanimine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine typically involves the reaction of 4-(dodecyloxy)benzaldehyde with aniline under specific conditions. The reaction is carried out in the presence of a suitable catalyst, often an acid or base, to facilitate the formation of the imine bond. The reaction mixture is usually refluxed in a solvent such as ethanol or methanol to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Introduction of halogen, nitro, or other functional groups on the phenyl rings.
Aplicaciones Científicas De Investigación
(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. Additionally, the compound’s lipophilic dodecyloxy group facilitates its interaction with lipid membranes, potentially altering membrane properties and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-[4-(Decyloxy)phenyl]-N-phenylmethanimine
- (E)-1-[4-(Octyloxy)phenyl]-N-phenylmethanimine
- (E)-1-[4-(Hexyloxy)phenyl]-N-phenylmethanimine
Uniqueness
(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine is unique due to its longer dodecyloxy chain, which imparts distinct physicochemical properties such as increased lipophilicity and potential for membrane interaction. This makes it particularly interesting for applications requiring enhanced membrane permeability or specific interactions with lipid environments.
Propiedades
Número CAS |
138313-26-5 |
|---|---|
Fórmula molecular |
C25H35NO |
Peso molecular |
365.6 g/mol |
Nombre IUPAC |
1-(4-dodecoxyphenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C25H35NO/c1-2-3-4-5-6-7-8-9-10-14-21-27-25-19-17-23(18-20-25)22-26-24-15-12-11-13-16-24/h11-13,15-20,22H,2-10,14,21H2,1H3 |
Clave InChI |
CIWJZVLUVLKOHK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


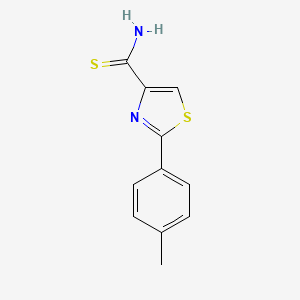
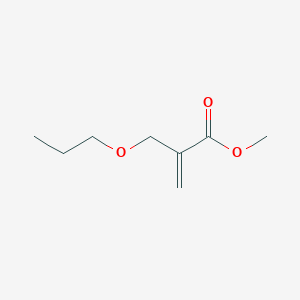
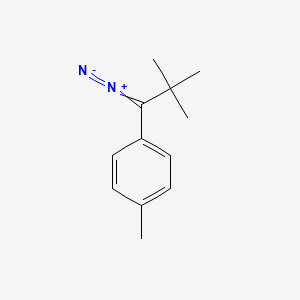
![2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14268953.png)
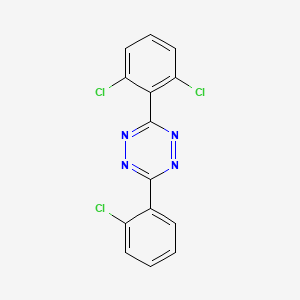
methanimine N-oxide](/img/structure/B14268980.png)
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268983.png)
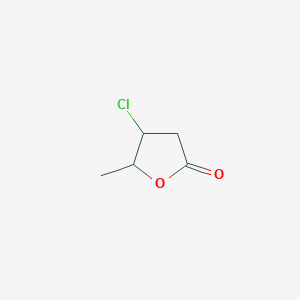
![Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B14268990.png)
